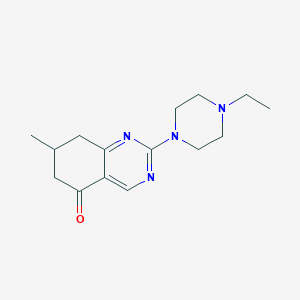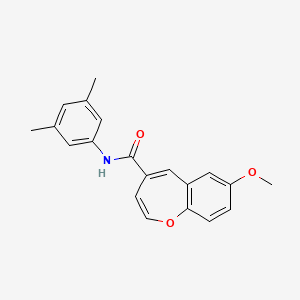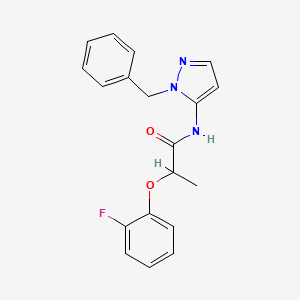
2-(4-ethylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 4-ethylpiperazine with a suitable quinazolinone precursor. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-ethylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the piperazine ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles or electrophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating neurodegenerative diseases and other conditions.
Wirkmechanismus
The mechanism by which 2-(4-ethylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting the NF-kB inflammatory pathway and reducing endoplasmic reticulum stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Pyrano[4,3-b]pyridines: Exhibit a broad spectrum of biological activities, including anti-inflammatory and antibacterial properties.
Uniqueness
2-(4-ethylpiperazin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one stands out due to its specific structural features and potential applications in neuroprotection and anti-inflammatory treatments. Its unique combination of a quinazolinone core and an ethylpiperazine moiety contributes to its distinct biological activities.
Eigenschaften
Molekularformel |
C15H22N4O |
|---|---|
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
2-(4-ethylpiperazin-1-yl)-7-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C15H22N4O/c1-3-18-4-6-19(7-5-18)15-16-10-12-13(17-15)8-11(2)9-14(12)20/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
VVTZZWIXNNPQJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11325759.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide](/img/structure/B11325760.png)
![5-(3-bromophenyl)-1,3-dimethyl-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11325774.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11325795.png)

![2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11325807.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11325813.png)
![N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11325816.png)
![5-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11325823.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11325828.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide](/img/structure/B11325832.png)
![3-methyl-4-[4-(propan-2-yloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11325840.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11325842.png)
